molecular formula C11H14O B8612606 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol

Katalognummer: B8612606
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: SNXQMPMXKRXMPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol is an organic compound with the molecular formula C11H14O It is a derivative of benzocycloheptene, characterized by the presence of a hydroxyl group at the fourth position and a partially saturated seven-membered ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol can be achieved through several methods. One common approach involves the condensation of acetylacetone with phenol, followed by an oxidation reaction. The initial step involves the formation of phenolacetone through a condensation reaction, which is then oxidized to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a fully saturated cycloheptane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 4-oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene.

    Reduction: 4-hydroxy-6,7,8,9-tetrahydrobenzocycloheptane.

    Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7,8,9-tetrahydro-5H-benzocycloheptene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-phenyl-6,7,8,9-tetrahydro-5H-benzocycloheptene:

    6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one: Contains a ketone group, making it more reactive in oxidation and reduction reactions.

Uniqueness

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-1-ol is unique due to the presence of the hydroxyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C11H14O

Molekulargewicht

162.23 g/mol

IUPAC-Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-4-ol

InChI

InChI=1S/C11H14O/c12-11-8-4-6-9-5-2-1-3-7-10(9)11/h4,6,8,12H,1-3,5,7H2

InChI-Schlüssel

SNXQMPMXKRXMPZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(CC1)C(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.